molecular formula C20H23NO2S B5801968 N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

Cat. No.: B5801968
M. Wt: 341.5 g/mol
InChI Key: YKYUGLXDLJLYOE-UHFFFAOYSA-N
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Description

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-adamantyl-2-naphthalenesulfonamide is 341.14495015 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Kinase Inhibition

Naphthalenesulfonamides, including derivatives similar to N-2-adamantyl-2-naphthalenesulfonamide, have been identified as inhibitors of protein kinases. For instance, isoquinolinesulfonamides, a related compound, are potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C (Hidaka et al., 1984). This inhibition mechanism is important for understanding the modulation of various cellular processes, including signal transduction pathways.

Antineoplastic Activity

Certain adamantyl-naphthalene compounds, such as 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP), have been found to be potent inhibitors of mammalian dihydrofolate reductase, showing antineoplastic activity (Cody & Zakrzewski, 1982). This aspect is crucial in cancer research, offering potential pathways for developing new cancer treatments.

Activation of Protein Kinase C

Naphthalenesulfonamide derivatives, similar in structure to N-2-adamantyl-2-naphthalenesulfonamide, can activate protein kinase C, an enzyme that plays a significant role in regulating various cellular functions (Ito et al., 1986). This suggests a potential application in manipulating cell signaling pathways for therapeutic purposes.

Synthesis of Naphtho[1,2-d]imidazoles

Adamantyl-naphthalene compounds have been used in the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles (Frolenko et al., 2013). These compounds are significant in the development of new materials and pharmaceuticals due to their unique chemical properties.

Formation of Unimolecular Micelles

Adamantyl groups, when attached to naphthalene structures, contribute to the formation of unimolecular micelles. These structures are studied for their potential applications in drug delivery systems (Morishima et al., 1995). The self-organization and stability of these micelles are key factors in their biomedical applications.

Neuroprotective Agents

Adamantyl-naphthalene derivatives have shown potential as neuroprotective agents. They exhibit activities such as inhibition of N-methyl-d-aspartate receptors and free radical scavenging (Joubert et al., 2011). This highlights their potential in treating neurological disorders.

Synthesis of Enantiomers

Adamantyl-naphthalene compounds have been used in the synthesis of single enantiomers stable at ambient temperatures (Aikawa et al., 2011). This is significant for pharmaceutical applications where enantiomeric purity is crucial for drug efficacy.

Properties

IUPAC Name

N-(2-adamantyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-24(23,19-6-5-15-3-1-2-4-16(15)12-19)21-20-17-8-13-7-14(10-17)11-18(20)9-13/h1-6,12-14,17-18,20-21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYUGLXDLJLYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
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N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
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N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
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N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
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N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide
Reactant of Route 6
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-sulfonamide

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